molecular formula C46H55ClN6O9 B1240289 2-Acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride CAS No. 83514-22-1

2-Acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride

Cat. No.: B1240289
CAS No.: 83514-22-1
M. Wt: 871.4 g/mol
InChI Key: GXVYKGFDXIZMAF-CAKSNXNRSA-N
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Description

The compound “2-Acetyloxybenzoic acid; N-(4-ethoxyphenyl)acetamide; 2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol; 1,3,7-trimethylpurine-2,6-dione; hydrochloride” is a complex chemical entity composed of multiple functional groups and structural motifs

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, ceric ammonium nitrate, and various reducing agents such as sodium borohydride .

Major Products

The major products formed from these reactions include acetylated derivatives, reduced amines, and substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multi-functional nature, combining properties of analgesics, anti-inflammatory agents, and central nervous system stimulants.

Properties

CAS No.

83514-22-1

Molecular Formula

C46H55ClN6O9

Molecular Weight

871.4 g/mol

IUPAC Name

2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C19H23NO.C10H13NO2.C9H8O4.C8H10N4O2.ClH/c1-16(19(21)18-13-7-4-8-14-18)20(2)15-9-12-17-10-5-3-6-11-17;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h3-14,16,19,21H,15H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;1H/b12-9+;;;;

InChI Key

GXVYKGFDXIZMAF-CAKSNXNRSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N(C)C/C=C/C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl

Synonyms

Midol

Origin of Product

United States

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